molecular formula C19H18BrClN2O2 B4008269 N-(3-bromophenyl)-1-(3-chlorobenzoyl)piperidine-4-carboxamide

N-(3-bromophenyl)-1-(3-chlorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4008269
M. Wt: 421.7 g/mol
InChI Key: GFOFCXWHRJZSAE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(3-chlorobenzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H18BrClN2O2 and its molecular weight is 421.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-bromophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide is 420.02402 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Radiotracers for PET Imaging

Research has demonstrated the feasibility of nucleophilic displacement reactions for synthesizing radiolabeled compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, aimed at studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) imaging. This method provides a way to explore brain functions and disorders related to the endocannabinoid system with high specificity and radiochemical purity (Katoch-Rouse & Horti, 2003).

Cannabinoid Receptor Antagonists

A series of pyrazole derivatives, including structurally related compounds, has been synthesized to characterize the cannabinoid receptor binding sites, providing insights into the development of pharmacological probes and potential therapeutic agents. These compounds have been found to be potent and specific antagonists for the CB1 receptor, highlighting their potential in studying and possibly treating conditions influenced by the endocannabinoid system (Lan et al., 1999).

Antiarrhythmic Properties

The synthesis of new N-chloracetyl derivatives and their antiarrhythmic properties have been explored, providing a foundation for the development of novel therapeutic agents. These studies contribute to the broader understanding of chemical modifications and their impacts on biological activity, potentially leading to new treatments for cardiac arrhythmias (Markaryan et al., 2006).

Anti-Acetylcholinesterase Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has revealed significant anti-acetylcholinesterase (anti-AChE) activity, highlighting the potential of these compounds in the development of treatments for neurodegenerative diseases such as Alzheimer's. Modifications to the benzamide moiety have shown to dramatically enhance activity, offering a pathway to more effective antidementia agents (Sugimoto et al., 1990).

Enantioselective Synthesis

The development of catalytic asymmetric bromocyclization of olefinic amides using a C(2)-symmetric mannitol-derived cyclic selenium catalyst illustrates advanced synthesis techniques for producing enantioenriched compounds. This research opens doors to creating molecules with specific stereochemical configurations, which is crucial for the development of drugs with targeted biological activities (Chen, Tan, & Yeung, 2013).

Properties

IUPAC Name

N-(3-bromophenyl)-1-(3-chlorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O2/c20-15-4-2-6-17(12-15)22-18(24)13-7-9-23(10-8-13)19(25)14-3-1-5-16(21)11-14/h1-6,11-13H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOFCXWHRJZSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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